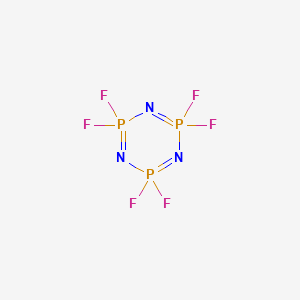

Hexafluorocyclotriphosphazene

Übersicht

Beschreibung

Hexafluorocyclotriphosphazene is an organophosphorus compound with the chemical formula F6N3P3. It is a highly stable compound known for its excellent heat resistance and chemical stability. This compound is commonly used as an additive in optical glasses, electrolytes, and as a flame retardant in textiles and polymers .

Vorbereitungsmethoden

Hexafluorocyclotriphosphazene can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with potassium fluoride in the presence of an ionic liquid catalyst. The reaction is carried out in anhydrous acetonitrile at 30°C, yielding this compound with a high yield of 98.7% . Another method involves the use of anhydrous hydrogen fluoride as a fluorinating agent .

Analyse Chemischer Reaktionen

Hexafluorocyclotriphosphazene undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various nucleophiles, leading to the substitution of fluorine atoms.

Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Reagents such as potassium fluoride and anhydrous hydrogen fluoride are commonly used in its synthesis and reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

In biological applications, HFPN's flame retardant properties are leveraged to enhance the safety of medical devices. Its resistance to hydrolysis under physiological conditions makes it suitable for developing drug delivery systems.

Materials Science

HFPN is extensively used as a flame retardant additive in lithium-ion batteries (LIBs). It improves the safety of electrolytes by reducing flammability risks during operation.

| Application | Impact |

|---|---|

| Lithium-Ion Batteries | Reduces fire risk and enhances thermal stability of electrolytes. |

| Medical Devices | Provides safer materials that withstand high temperatures without degrading. |

Case Study 1: Flame Retardant Properties in LIBs

A study highlighted the effectiveness of HFPN as a flame retardant in lithium-ion batteries. The addition of HFPN to the electrolyte significantly decreased combustion characteristics, enhancing battery safety during charging and discharging cycles .

Case Study 2: Drug Delivery Systems

Research demonstrated that HFPN-based compounds exhibit potential as prodrugs due to their stability in biological environments. These compounds can be activated enzymatically, releasing therapeutic agents selectively .

Wirkmechanismus

The mechanism by which hexafluorocyclotriphosphazene exerts its effects is primarily related to its ability to form stable films and layers. In lithium-ion batteries, it acts as a flame retardant by forming a protective layer that prevents the propagation of flames . The molecular targets and pathways involved include the formation of a stable solid-electrolyte interphase (SEI) layer, which enhances the stability and safety of the batteries .

Vergleich Mit ähnlichen Verbindungen

Hexafluorocyclotriphosphazene is unique due to its high stability and excellent flame retardant properties. Similar compounds include:

Hexachlorocyclotriphosphazene: Another phosphazene compound with similar structural features but different chemical properties.

Hexafluorophosphazene: A related compound with a similar hexagonal P3N3 ring structure but different reactivity and applications.

Biologische Aktivität

Hexafluorocyclotriphosphazene (HFP) is a cyclic compound characterized by its unique structure, consisting of a cyclotriphosphazene core with six fluorine atoms attached. Its chemical formula is , and it has garnered attention for its potential applications in various fields, including materials science, electrochemistry, and biological research. This article delves into the biological activity of HFP, highlighting its stability, reactivity, and implications for medicinal chemistry.

HFP exhibits significant stability in biological conditions, primarily due to the robustness of the phosphorus-fluorine bonds. Research indicates that HFP is resistant to hydrolysis in neutral and mildly acidic environments, which is crucial for its application in drug delivery systems and covalent probes. For instance, studies show that phosphoramidofluoridate derivatives of HFP maintain stability for over 24 hours in phosphate buffer solutions at various pH levels, unlike their chlorinated counterparts that decompose rapidly .

1. Reactivity with Biological Molecules

HFP has been explored for its reactivity with various nucleophiles, including amines and alcohols. The compound's ability to undergo selective reactions allows for the synthesis of diverse phosphoramidate derivatives, which can be tailored for specific biological applications. For example, HFP has been utilized in the development of phosphoramidate prodrugs that can release active pharmaceutical ingredients under controlled conditions .

2. Potential as a Drug Delivery System

The stability of HFP under physiological conditions makes it a promising candidate for drug delivery systems. Its unique structure allows for the incorporation of therapeutic agents while maintaining stability during transport within biological systems. Studies have demonstrated that HFP-based compounds can effectively deliver drugs to targeted sites, enhancing therapeutic efficacy while minimizing side effects .

3. Flame-Retardant Properties

In addition to its biological applications, HFP has been investigated as a flame-retardant additive in lithium-ion batteries. Its incorporation into battery electrolytes has shown to improve safety by reducing flammability without compromising electrochemical performance . This dual functionality highlights the versatility of HFP in both biological and industrial applications.

Case Studies

Several studies have examined the biological implications of HFP and its derivatives:

- Study on Hydrolytic Stability : A comparative analysis showed that HFP derivatives demonstrated superior hydrolytic stability compared to traditional phosphoramidates. This characteristic is vital for their application in long-term drug delivery systems where prolonged stability is required .

- Drug Development : Research involving HFP-based phosphoramidates revealed their potential as prodrugs for anticancer therapies. These compounds were shown to selectively release active agents in tumor environments, enhancing therapeutic outcomes while reducing systemic toxicity .

Data Tables

| Property | HFP | Traditional Phosphoramidates |

|---|---|---|

| Hydrolytic Stability | High | Low |

| Reactivity with Nucleophiles | Moderate | High |

| Application in Drug Delivery | Promising | Limited |

| Flame Retardancy | Yes | No |

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.